Home > Products > Screening Compounds P58645 > 3'-p-Hydroxy Paclitaxel
3'-p-Hydroxy Paclitaxel -

3'-p-Hydroxy Paclitaxel

Catalog Number: EVT-13953542
CAS Number:
Molecular Formula: C47H51NO15
Molecular Weight: 869.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-p-Hydroxy Paclitaxel is a significant metabolite of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound plays a crucial role in cancer treatment, particularly in the management of ovarian, breast, and lung cancers. The structural complexity of 3'-p-Hydroxy Paclitaxel includes multiple functional groups that contribute to its pharmacological activity, making it a subject of extensive research in medicinal chemistry.

Source

3'-p-Hydroxy Paclitaxel is primarily synthesized as a metabolite during the metabolic processing of paclitaxel in the human body. Its formation is influenced by various enzymes, including cytochrome P450 isoenzymes. The original paclitaxel was isolated in the late 1960s and early 1970s by researchers at the National Cancer Institute, who were screening plant extracts for potential anticancer properties .

Classification

3'-p-Hydroxy Paclitaxel falls under the classification of small molecules and is categorized as a taxoid. It is recognized for its role as a metabolite and is often studied in the context of drug metabolism and pharmacokinetics .

Synthesis Analysis

Methods

The synthesis of 3'-p-Hydroxy Paclitaxel can occur through various methods, including:

  • Chemical Synthesis: This involves multi-step organic reactions to construct the complex structure of 3'-p-Hydroxy Paclitaxel from simpler precursors.
  • Biotransformation: The compound can be produced via enzymatic conversion of paclitaxel using cytochrome P450 enzymes, which are responsible for hydroxylation reactions that introduce hydroxyl groups into organic compounds .

Technical Details

In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to isolate and quantify 3'-p-Hydroxy Paclitaxel from biological samples. This method allows for precise separation based on the compound's chemical properties, facilitating further analysis of its pharmacokinetics and biological activity .

Molecular Structure Analysis

Structure

The molecular formula for 3'-p-Hydroxy Paclitaxel is C47H51NO15C_{47}H_{51}NO_{15}, with a molecular weight of approximately 853.9 g/mol. The structure features:

  • A tetracyclic core derived from baccatin III.
  • Multiple hydroxyl (-OH) groups that enhance its solubility and biological activity.
  • A complex arrangement of rings (A, B, C, D) that contribute to its mechanism of action against cancer cells .

Data

  • CAS Number: 132160-32-8
  • SMILES Notation: CC1(C)C@@(O)CC@HC(C)=C1C@@HC4=O .
Chemical Reactions Analysis

Reactions

3'-p-Hydroxy Paclitaxel primarily participates in metabolic reactions where it can be further conjugated or transformed into other metabolites. The key reactions include:

  • Hydroxylation: This reaction introduces additional hydroxyl groups to enhance solubility and bioactivity.
  • Conjugation Reactions: These involve attaching glucuronic acid or sulfate groups to facilitate elimination from the body .

Technical Details

The stability and reactivity of 3'-p-Hydroxy Paclitaxel can be influenced by pH levels and the presence of other biological molecules. Studies often utilize mass spectrometry to analyze these reactions and identify metabolic pathways involved in its biotransformation .

Mechanism of Action

Process

The mechanism through which 3'-p-Hydroxy Paclitaxel exerts its effects involves:

  1. Microtubule Stabilization: Similar to paclitaxel, this metabolite binds to tubulin, preventing microtubule depolymerization during cell division.
  2. Induction of Apoptosis: The stabilization of microtubules leads to cell cycle arrest at the metaphase stage, triggering programmed cell death in cancerous cells.

Data

Research indicates that 3'-p-Hydroxy Paclitaxel retains significant antitumor activity comparable to paclitaxel itself, making it an important focus in studies aimed at improving chemotherapy efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicate that understanding these properties is crucial for optimizing formulations that include 3'-p-Hydroxy Paclitaxel for therapeutic applications .

Applications

Scientific Uses

3'-p-Hydroxy Paclitaxel has several applications in scientific research:

  • Pharmacokinetic Studies: Used to understand the metabolism of paclitaxel and its derivatives.
  • Drug Development: Investigated as a potential lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
  • Clinical Research: Evaluated in clinical trials as part of combination therapies for various cancers, enhancing treatment regimens involving paclitaxel .
Biosynthesis and Metabolic Pathways of 3'-p-Hydroxy Paclitaxel

Cytochrome P450-Mediated Biotransformation of Paclitaxel

The formation of 3'-p-Hydroxy Paclitaxel is catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes through regioselective hydroxylation at the para-position of the C3' phenyl ring in paclitaxel’s side chain. This biotransformation represents a critical deactivation pathway, converting the parent compound into a less cytotoxic metabolite.

Role of CYP3A4 and CYP2C8 Isoenzymes in Hydroxylation

  • CYP2C8: Acts as the principal enzyme for paclitaxel’s primary hydroxylation, forming 6α-Hydroxypaclitaxel. However, it also contributes to 3'-p-hydroxylation, particularly at lower paclitaxel concentrations. Its high-affinity binding site (Km ≈ 5–10 μM) favors metabolic activity in therapeutic dose ranges [5] [8].
  • CYP3A4/5: Dominates 3'-p-hydroxylation at higher substrate concentrations due to lower substrate affinity (Km > 20 μM) but higher metabolic capacity. CYP3A4 generates 3'-p-Hydroxypaclitaxel as a major secondary metabolite, while CYP3A5 exhibits overlapping functionality but with polymorphic expression [7] [9].

Table 1: Kinetic Parameters of Paclitaxel Hydroxylation by Human CYP Enzymes

EnzymePrimary MetaboliteKm (μM)Vmax (pmol/min/mg)Tissue Localization
CYP2C86α-Hydroxypaclitaxel3.9–8.245–60Hepatocytes
CYP3A43'-p-Hydroxypaclitaxel21–35110–150Liver, Intestine
CYP3A53'-p-Hydroxypaclitaxel18–3240–75 (in expressers)Liver (polymorphic)

Data compiled from human liver microsomal studies [1] [5] [9].

Comparative Metabolic Flux Analysis in Human Hepatic Models

Metabolic flux studies using radiolabeled paclitaxel in human hepatocytes reveal:

  • ~85% of paclitaxel undergoes CYP2C8-mediated 6α-hydroxylation as the primary pathway.
  • 3'-p-Hydroxylation accounts for 10–15% of total clearance, rising to 25–30% when CYP2C8 is inhibited or under saturating paclitaxel concentrations [4] [9].Engineered HepG2 cell lines transduced with single CYP genes confirm:
  • CYP3A4-overexpressing cells exhibit 3.2-fold increased 3'-p-Hydroxy Paclitaxel synthesis vs. controls.
  • CYP2C8 overexpression elevates 6α-hydroxylation flux but minimally impacts 3'-p-hydroxylation, validating enzyme-specific partitioning [9].

In Vitro and In Vivo Metabolic Profiling

Hepatic Microsomal Assays for Metabolite Identification

Human liver microsomes (HLMs) incubated with paclitaxel and NADPH cofactor enable precise metabolite tracking:

  • LC-MS/MS identification: 3'-p-Hydroxy Paclitaxel (m/z 869.3 → 286.1) is resolved using C18 reverse-phase chromatography. Its structure is confirmed via comparison with synthesized standards [6].
  • Reaction phenotyping: Selective inhibitors delineate enzyme contributions:
  • Ketoconazole (CYP3A inhibitor) suppresses 3'-p-hydroxylation by 70–80%.
  • Montelukast (CYP2C8 inhibitor) reduces 6α-hydroxylation by >90% but only marginally affects 3'-p-hydroxylation [5] [9].

Interspecies Variability in Metabolic Conversion Efficiency

In vivo and in vitro studies demonstrate marked species-specific differences:

  • Humans: High 3'-p-hydroxylation capacity (intrinsic clearance = 12.3 ± 3.1 mL/min/kg).
  • Rats: Predominantly form 6α-hydroxypaclitaxel; 3'-p-hydroxylation is negligible (<5% of human activity).
  • Dogs: Moderate 3'-p-hydroxylase activity (≈40% of human levels) [5] [6].This variability complicates preclinical neurotoxicity modeling, as rodent metabolites diverge substantially from humans.

Genetic Polymorphisms Impacting Metabolic Yield

Single-Nucleotide Polymorphisms (SNPs) in CYP Genes

Functional SNPs alter catalytic activity or expression of paclitaxel-metabolizing CYPs:

  • CYP2C8*3 (rs11572080 + rs10509681): Linked to 30–40% reduced paclitaxel hydroxylation in vitro. Population frequency: 10–15% in Europeans, rare in Asians/Africans [5] [8].
  • CYP3A5*3 (rs776746): A splicing defect causing nonfunctional protein. Homozygosity (*3/*3) reduces 3'-p-hydroxylation by 25% in expresser populations (frequency: 50–90% globally) [3] [5].
  • CYP3A4*22 (rs35599367): Decreased transcriptional activity, associated with 20% lower paclitaxel clearance [5].

Table 2: Clinically Relevant Polymorphisms Affecting 3'-p-Hydroxy Paclitaxel Formation

Gene VariantSNP IDFunctional EffectAllele FrequencyImpact on Metabolism
CYP2C8*3rs11572080R139K (reduced activity)Europeans: 10–15%↓ Paclitaxel clearance
rs10509681K399R (altered substrate binding)
CYP3A5*3 (non-expresser)rs776746Defective splicingGlobal: 50–90%↓ 3'-hydroxylation flux
CYP3A4*22rs35599367Reduced mRNA expressionEuropeans: 5–10%↓ Metabolic capacity

Pharmacogenomic Implications for Paclitaxel Therapy

  • Neurotoxicity risk: Patients carrying CYP2C8*3 exhibit 1.7-fold increased neurotoxicity risk (HR = 1.72, 95% CI: 1.05–2.82) due to impaired paclitaxel clearance and prolonged exposure. Conversely, CYP3A5*3 non-expressers show reduced neurotoxicity (HR = 0.51) from diminished neurotoxic metabolite formation [5].
  • Chemoresistance: Tumoral CYP3A4/5 overexpression in colorectal/liver cancers enhances intratumoral paclitaxel inactivation to 3'-p-Hydroxy Paclitaxel. Enzyme activity in tumors reaches 67.8 ± 36.6 pmol/min/mg, correlating with reduced drug efficacy [1] [9].Pharmacogenetic screening for CYP2C8/CYP3A variants could stratify patients for dose optimization or alternative therapies.

Compound Synonyms Mentioned:

  • 3'-p-Hydroxy Paclitaxel
  • 3'-p-Hydroxy-paclitaxel
  • Paclitaxel metabolite M2
  • Taxol metabolite

Properties

Product Name

3'-p-Hydroxy Paclitaxel

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1

InChI Key

XKSMHFPSILYEIA-YUKVPPSFSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.